molecular formula C7H14Cl2N4 B1402886 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride CAS No. 1401425-75-9

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1402886
CAS No.: 1401425-75-9
M. Wt: 225.12 g/mol
InChI Key: AFHJFIXCEFHUHT-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a chemical compound with the empirical formula C7H16Cl2N4O and a molecular weight of 243.13 . It is a solid substance . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O.Cl.Cl.C1CC (CCN1)c2nnc [nH]2 . The InChI representation is 1S/C7H12N4.2ClH.H2O/c1-3-8-4-2-6 (1)7-9-5-10-11-7;;;/h5-6,8H,1-4H2, (H,9,10,11);2*1H;1H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C7H16Cl2N4O and a molecular weight of 243.13 . The compound’s InChI key is XUSDCVNSAXSOMP-UHFFFAOYSA-N .

Scientific Research Applications

  • Antifungal Applications : A study by Sangshetti and Shinde (2010) described the synthesis of 1,2,4-triazines, which include 4-(4H-1,2,4-Triazol-3-yl)piperidine, and their evaluation as antifungal agents. The compounds showed significant in vitro antifungal activity, suggesting their potential use in treating fungal infections (Sangshetti & Shinde, 2010).

  • Structural Analysis and Biological Activity : Shukla et al. (2017) synthesized and analyzed the structure of biologically active derivatives of 1,2,4-triazoles, which included compounds with piperidine rings. They explored the intermolecular interactions within these structures and their implications for biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

  • Antimicrobial Properties : Krolenko, Vlasov, and Zhuravel (2016) reported on the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine ring. These compounds exhibited strong antimicrobial activity, indicating their potential in antimicrobial treatments (Krolenko, Vlasov, & Zhuravel, 2016).

  • Type II Diabetes Treatment : A study by ur-Rehman et al. (2018) on S-substituted derivatives of 1,2,4-triazol-3-thiol, which include compounds with a piperidine ring, demonstrated potential as new drug candidates for type II diabetes, showing significant inhibition of α-glucosidase enzyme (ur-Rehman et al., 2018).

  • Anticonvulsant Effects : Song et al. (2020) researched nonimidazole H3R antagonists/inverse agonists, incorporating the 1,2,4-triazole moiety for anticonvulsant drug development. Their studies suggested the practicability of using H3R antagonists/inverse agonists as anticonvulsants (Song et al., 2020).

  • Serotonin Receptor Antagonist Activity : Watanabe et al. (1992) synthesized compounds with a 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structure, including a piperidine group. They found these compounds to have potent 5-HT2 antagonist activity, indicating their potential use in treating conditions like depression and anxiety (Watanabe et al., 1992).

  • EGFR Inhibitors in Cancer Treatment : Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, used as EGFR inhibitors in cancer treatment. This study highlights the role of 1,2,4-triazole in the development of anti-cancer drugs (Karayel, 2021).

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJFIXCEFHUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401425-75-9
Record name 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

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